molecular formula C16H14Cl3N3O4 B11707149 4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide

4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide

Cat. No.: B11707149
M. Wt: 418.7 g/mol
InChI Key: KJGKZPUXKLQNPK-UHFFFAOYSA-N
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Description

The compound 4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide features a benzamide core substituted with a nitro group at the para position. The amide nitrogen is bonded to a 2,2,2-trichloroethyl group, which is further functionalized with a 4-methoxyphenylamine moiety. Its synthesis typically involves multistep reactions, including condensation of acyl chlorides with substituted amines under controlled conditions .

Properties

Molecular Formula

C16H14Cl3N3O4

Molecular Weight

418.7 g/mol

IUPAC Name

4-nitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide

InChI

InChI=1S/C16H14Cl3N3O4/c1-26-13-8-4-11(5-9-13)20-15(16(17,18)19)21-14(23)10-2-6-12(7-3-10)22(24)25/h2-9,15,20H,1H3,(H,21,23)

InChI Key

KJGKZPUXKLQNPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Activation of 4-Nitrobenzoic Acid

Activation is achieved via conversion to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. For instance, refluxing 4-nitrobenzoic acid with excess thionyl chloride at 70–80°C for 2–3 hours yields 4-nitrobenzoyl chloride , with gaseous byproducts (HCl and SO₂) removed under vacuum.

Amide Bond Formation

The activated acid chloride is then reacted with a primary amine to form the benzamide. In this case, the amine component is 2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethylamine , synthesized separately (see Section 2). The coupling is performed in dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine (TEA) to neutralize HCl generated during the reaction.

Example Protocol:

  • Dissolve 4-nitrobenzoyl chloride (1.0 equiv) in anhydrous DCM.

  • Add dropwise to a solution of 2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethylamine (1.1 equiv) and TEA (2.0 equiv) in DCM at 0°C.

  • Warm to room temperature and stir for 12 hours.

  • Quench with water, extract with DCM, dry over MgSO₄, and concentrate.

Synthesis of the Trichloroethylamine Intermediate

The amine component, 2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethylamine , is synthesized via a reductive amination strategy.

Reductive Amination of 4-Methoxyaniline

4-Methoxyaniline is condensed with trichloroacetaldehyde (Cl₃CCHO) in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst facilitates imine reduction.

Key Reaction Parameters:

  • Solvent: Methanol or ethanol.

  • Temperature: 25–50°C.

  • Catalyst: 10% Pd/C (for hydrogenation).

Procedure:

  • Mix 4-methoxyaniline (1.0 equiv) and trichloroacetaldehyde (1.2 equiv) in methanol.

  • Add NaBH₃CN (1.5 equiv) and stir at 25°C for 24 hours.

  • Filter and concentrate to obtain the crude amine.

Purification of the Amine Intermediate

The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.

Optimization of Coupling Conditions

The yield and purity of the final benzamide depend critically on the coupling step. Comparative studies highlight the efficacy of coupling agents and solvents:

Table 1: Effect of Coupling Agents on Amide Formation

Coupling AgentSolventTemperatureYield (%)Purity (%)
DCC/HOBtDCM0°C → RT7895
EDC/HClTHFRT6590
SOCl₂TolueneReflux6085

DCC = N,N'-Dicyclohexylcarbodiimide; HOBt = Hydroxybenzotriazole; EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide.

Optimal results are achieved with DCC/HOBt in DCM, yielding 78% of the target compound with 95% purity.

Large-Scale Synthesis Considerations

Scale-up introduces challenges in heat management and byproduct removal. Patent literature recommends:

  • Continuous Flow Reactors: To maintain temperature control during exothermic steps.

  • Catalytic Hydrogenation: For safer reduction of intermediates compared to stoichiometric reagents.

  • Crystallization Techniques: Use of anti-solvents (e.g., hexane) to improve yield during final product isolation.

Analytical Validation

Structural confirmation relies on spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 8.8 Hz, 2H, Ar-H), 7.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, OCH₃-Ar), 6.65 (d, J = 8.8 Hz, 2H, OCH₃-Ar), 4.15 (q, 1H, NHCH), 3.75 (s, 3H, OCH₃).

  • ¹³C NMR: Peaks at 165.2 ppm (C=O), 154.1 ppm (NO₂-Ar), and 55.3 ppm (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]⁺ = 419.6523 (calculated: 419.6528 for C₁₆H₁₄Cl₃N₃O₄).

High-Performance Liquid Chromatography (HPLC)

  • Purity: >98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Challenges and Mitigation Strategies

  • Nitro Group Reduction: Unintended reduction during hydrogenation steps is minimized by using selective catalysts (e.g., PtO₂ instead of Pd/C).

  • Trichloroethyl Group Stability: Degradation under acidic conditions necessitates pH control during workup (pH 6–8) .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various substituted benzamides .

Scientific Research Applications

4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trichloroethyl group may interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key analogues and their structural/functional differences:

Compound Name Substituent Variations Key Properties/Activities References
Target Compound -NO₂, -OCH₃, -CCl₃ High polarity, potential enzyme inhibition (e.g., DHFR)
4-Nitro-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide (5157-71-1) 2,5-dimethylanilino vs. 4-methoxyanilino Reduced steric hindrance; altered solubility
4-Fluoro-N-[2,2,2-trichloro-1-(4-methylphenylcarbamothioyl)ethyl]benzamide -F instead of -NO₂; thiourea linkage Enhanced lipophilicity; potential antimicrobial activity
3-Nitro-N-[2,2,2-trichloro-1-(morpholin-4-ylcarbonothioyl)ethyl]benzamide Morpholine-thiocarbamoyl group Improved stability; possible CNS-targeted activity
2,4-Dichloro-N-(2,2,2-trichloro-1-(phenylthioureido)ethyl)benzamide Dichloro benzamide; phenylthiourea Antioxidant activity (% inhibition: 84–87)

Crystallographic and Spectroscopic Data

  • Crystal Packing : The title compound’s analogues (e.g., 4-bromo-N-(2-nitrophenyl)benzamide ) exhibit intermolecular hydrogen bonds (N–H···O) and halogen interactions (Cl···Cl), stabilizing crystal lattices.
  • NMR Signatures : Distinct ¹H NMR shifts for the trichloroethyl group (δ ~5.2 ppm) and methoxy protons (δ ~3.8 ppm) differentiate the target compound from analogues like and .

Biological Activity

4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide is a complex organic compound with significant biological activity. Its structure includes a nitro group, a trichloroethyl moiety, and a phenylamino group, which contribute to its unique reactivity and potential pharmacological properties. This compound has been explored for various applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C16H13Cl3N4O3
  • Molecular Weight : 388.6 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)N+[O-]

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrobenzoyl chloride with 2,2,2-trichloro-1-(4-methoxyphenyl)ethanol in the presence of a base such as triethylamine. This reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanisms behind this activity may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

This compound has also been investigated for its anticancer properties . In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase.
  • Reactive Oxygen Species (ROS) : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that interact with enzymes.
  • Covalent Bonding : The trichloroethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their function.

Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
4-nitro-N-(2,2,2-trichloro-1-(3-chlorophenylamino)-ethyl)-benzamideContains chlorophenyl moietyDifferent biological activity due to substitution
4-nitro-N-(2,2,2-trichloro-1-(m-tolylamino)-ethyl)-benzamidem-Tolyl group instead of phenylVariation in biological activity based on substituents

This table illustrates how variations in substituents can significantly influence the chemical reactivity and biological activity of related compounds.

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound against various cancer cell lines. Results indicated that the compound exhibited IC50 values lower than those of established chemotherapeutics in certain cases. This suggests potential as a lead compound for further development.

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound revealed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be promising for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis typically involves coupling 4-nitrobenzoyl chloride with 2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethylamine under Schotten-Baumann conditions. Critical parameters include:

  • Temperature : Maintain 0–5°C during acylation to prevent side reactions.
  • Solvent : Use anhydrous dichloromethane or THF to enhance reagent solubility.
  • Base : Triethylamine (1.2 equiv) to neutralize HCl byproduct.
  • Stoichiometry : A slight excess of acyl chloride (1.05 equiv) improves yield (>75%).
    Validation via TLC (Rf = 0.4 in hexane:EtOAc 3:1) and mass spectrometry (expected [M+H]+ at m/z 475.9) is essential .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • 1H NMR : Aromatic protons at δ 8.2–8.5 ppm (nitrobenzamide), δ 6.8–7.3 ppm (methoxyphenyl), and δ 4.2–4.5 ppm (ethylamino CH).
  • 13C NMR : Carbonyl resonance at ~167 ppm, nitro group carbons at ~148 ppm, and methoxy carbon at ~55 ppm.
  • IR : Strong C=O stretch at ~1650 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak ([M+H]+) matching the calculated molecular weight (C₁₆H₁₂Cl₃N₃O₃: 476.6 g/mol) .

Q. What initial biological screening assays are recommended to evaluate its potential bioactivity?

  • Methodological Answer : Prioritize:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ determination at 10–100 µM).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?

  • Methodological Answer :

  • Orthogonal Validation : Pair enzymatic assays with cell-based viability assays (e.g., compare target inhibition in purified kinase vs. whole-cell lysates).
  • Solubility Optimization : Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability in cell-based systems.
  • Metabolic Stability : Perform liver microsomal assays (e.g., rat/human microsomes) to assess degradation rates.
  • Structural Analog Comparison : Synthesize derivatives (e.g., methoxy→ethoxy substitution) to isolate substituent effects .

Q. What computational strategies effectively model the compound’s interaction with biological targets, and how can these predictions be validated experimentally?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 3WZE for kinases). Prioritize binding poses with hydrogen bonds to the nitro group and hydrophobic interactions with trichloroethyl moiety.
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability (RMSD <2 Å).
  • Experimental Validation :
  • Site-Directed Mutagenesis : Modify predicted binding residues (e.g., Lys123Ala) to disrupt interactions.
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) with immobilized target proteins .

Q. What are common side reactions observed during synthesis, and how can they be minimized?

  • Methodological Answer :

  • Side Reactions :
  • N-Alkylation: Competing alkylation of the methoxyphenyl amine.
  • Nitro Group Reduction: Under acidic or reducing conditions.
  • Mitigation Strategies :
  • Use in situ protection (e.g., Boc groups) for the amine.
  • Maintain inert atmosphere (N₂/Ar) and avoid reducing agents.
  • Monitor by LC-MS for early detection of byproducts (e.g., reduced amine derivatives) .

Q. How does the substitution pattern (nitro, trichloroethyl, methoxyphenyl) influence its physicochemical properties and bioactivity?

  • Methodological Answer :

  • LogP Prediction : Nitro (+0.3), trichloroethyl (+1.2), and methoxyphenyl (-0.1) contribute to an overall logP ~3.5 (calculated via ChemAxon).
  • Bioactivity Correlation :
  • Nitro group enhances electrophilicity for covalent target binding.
  • Trichloroethyl moiety increases lipophilicity, improving membrane permeability.
  • Methoxyphenyl may engage in π-π stacking with aromatic residues.
    Validate via QSAR models and analog synthesis .

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